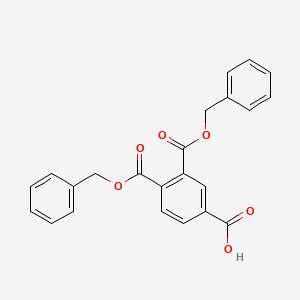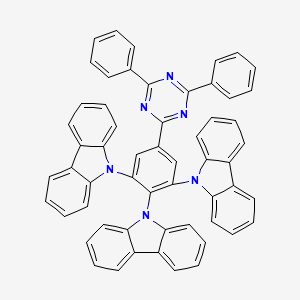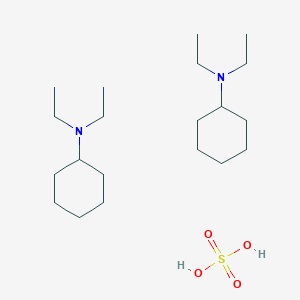
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a cyclopentyl group attached to a propanyl chain, which is further connected to a methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide typically involves the reaction of 1-cyclopentyl-2-propanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired amide by reaction with methylamine under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Conversion to cyclopentylamines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(1-Cyclopentyl-2-propanyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(1-Cyclopentyl-2-propanyl)-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-(1-Cyclopentyl-2-propanyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
N-(1-cyclopentylpropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H21NO/c1-9(12(3)10(2)13)8-11-6-4-5-7-11/h9,11H,4-8H2,1-3H3 |
InChIキー |
AHRSIFZLJTWZFV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCC1)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)


